molecular formula C19H19NO2 B4630777 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one

2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one

Cat. No.: B4630777
M. Wt: 293.4 g/mol
InChI Key: SEPHPGOUYWJKLS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propylamino group, and an indenone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one typically involves multiple steps. One common method starts with the preparation of the indenone core, followed by the introduction of the methoxyphenyl and propylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to convert certain functional groups into different forms, impacting the compound’s reactivity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential effects on cellular processes.

    Medicine: Research into its pharmacological properties aims to identify potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. Understanding these mechanisms is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one include:

  • 2-(4-Methoxyphenyl)-3-(methylamino)inden-1-one
  • 2-(4-Methoxyphenyl)-3-(ethylamino)inden-1-one
  • 2-(4-Methoxyphenyl)-3-(butylamino)inden-1-one

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(propylamino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-12-20-18-15-6-4-5-7-16(15)19(21)17(18)13-8-10-14(22-2)11-9-13/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPHPGOUYWJKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.